Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a complex organic compound that features a cyclopropyl group, a methylamino group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through a Simmons-Smith reaction, where a diazomethane reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Methylamino Group: This step often involves the reaction of a suitable precursor with methylamine under controlled conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. The cyclopropyl group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyclopropyl-2-(amino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,3-triazol-1-yl)propanoate
- Ethyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
Uniqueness
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a cyclopropyl group and a triazole ring in the same molecule is relatively rare and contributes to its potential versatility in various applications.
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16N4O2/c1-11-10(8-3-4-8,9(15)16-2)5-14-7-12-6-13-14/h6-8,11H,3-5H2,1-2H3 |
InChI Key |
HCXPXPXCTGWAFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=NC=N1)(C2CC2)C(=O)OC |
Origin of Product |
United States |
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